Depletion of Neural Progenitor Population (Nestin) vs. Rolipram and Forskolin in Human Primary GBM Cells
CG500354 (3 μM, 72 h) reduced the percentage of nestin-expressing cells from 92.4% (vehicle control) to 20.3% in human primary GBM-derived neurospheres. In contrast, treatment with the pan-PDE4 inhibitor rolipram or the adenylyl cyclase activator forskolin under the same conditions did not change the number of nestin-expressing cells, indicating that CG500354 uniquely depletes the undifferentiated neural progenitor population while inducing differentiation [1].
| Evidence Dimension | Nestin-positive cell percentage (neural progenitor marker) |
|---|---|
| Target Compound Data | 20.3% (3 μM CG500354) |
| Comparator Or Baseline | 92.4% (Vehicle control); no significant change from control with rolipram or forskolin treatment |
| Quantified Difference | 72.1 percentage-point reduction vs control; qualitative advantage over both rolipram and forskolin which showed no reduction |
| Conditions | Human primary GBM-derived neurospheres, 72 h treatment, immunocytochemistry, 3 μM CG500354 |
Why This Matters
This demonstrates that CG500354 is functionally distinct from generic PDE4 inhibitors and cAMP elevators by eliminating the therapy-resistant neural progenitor pool, a property critical for preventing tumor recurrence.
- [1] Kang, T.-W. et al. Growth arrest and forced differentiation of human primary glioblastoma multiforme by a novel small molecule. Sci. Rep. 4, 5546 (2014). View Source
